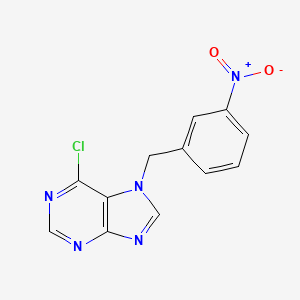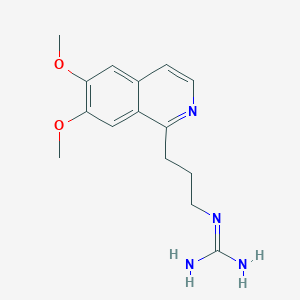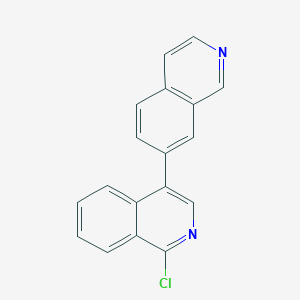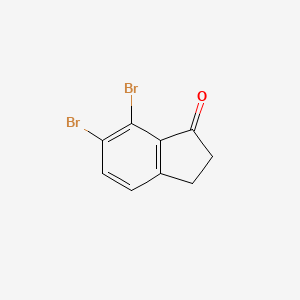
6-Chloro-7-(3-nitrobenzyl)-7h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-(3-nitrobenzyl)-7h-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It is characterized by the presence of a chloro group at the 6th position and a 3-nitrobenzyl group at the 7th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(3-nitrobenzyl)-7h-purine typically involves multiple steps, starting from commercially available purine derivatives. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Chlorination: Introduction of the chloro group to the purine ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Benzylation: Attachment of the 3-nitrobenzyl group to the purine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-7-(3-nitrobenzyl)-7h-purine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding purine derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Purines: Formed by nucleophilic substitution of the chloro group.
科学的研究の応用
6-Chloro-7-(3-nitrobenzyl)-7h-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: Used as a probe to study purine metabolism and its role in various biological processes.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6-Chloro-7-(3-nitrobenzyl)-7h-purine involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair. The chloro and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes, thereby blocking the catalytic function and leading to cell cycle arrest or apoptosis.
類似化合物との比較
Similar Compounds
- 6-Chloro-7-(2-nitrobenzyl)-7h-purine
- 6-Chloro-7-(4-nitrobenzyl)-7h-purine
- 6-Chloro-7-(3-aminobenzyl)-7h-purine
Uniqueness
6-Chloro-7-(3-nitrobenzyl)-7h-purine is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in enzyme inhibition profiles and potential therapeutic applications compared to its analogs.
特性
CAS番号 |
7008-54-0 |
|---|---|
分子式 |
C12H8ClN5O2 |
分子量 |
289.68 g/mol |
IUPAC名 |
6-chloro-7-[(3-nitrophenyl)methyl]purine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-10-12(15-6-14-11)16-7-17(10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2 |
InChIキー |
CQCLHLHHHFBXDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C2C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)



![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)



![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)



![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)

